molecular formula C22H27ClN2O3 B5158532 3-chloro-N-cyclopentyl-4-{[1-(3-furylmethyl)-4-piperidinyl]oxy}benzamide

3-chloro-N-cyclopentyl-4-{[1-(3-furylmethyl)-4-piperidinyl]oxy}benzamide

Cat. No. B5158532
M. Wt: 402.9 g/mol
InChI Key: JRZLLGSZHOGALC-UHFFFAOYSA-N
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Description

3-chloro-N-cyclopentyl-4-{[1-(3-furylmethyl)-4-piperidinyl]oxy}benzamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the central nervous system. Inhibition of GABA aminotransferase leads to increased levels of GABA in the brain, which can have a range of effects on neurotransmission and behavior. CPP-115 has been the subject of extensive scientific research due to its potential therapeutic applications.

Mechanism of Action

3-chloro-N-cyclopentyl-4-{[1-(3-furylmethyl)-4-piperidinyl]oxy}benzamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA. By increasing the levels of GABA in the brain, 3-chloro-N-cyclopentyl-4-{[1-(3-furylmethyl)-4-piperidinyl]oxy}benzamide can modulate neurotransmission and affect behavior. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. By increasing the levels of GABA, 3-chloro-N-cyclopentyl-4-{[1-(3-furylmethyl)-4-piperidinyl]oxy}benzamide can reduce the activity of neurons and dampen the effects of excitatory neurotransmitters.
Biochemical and Physiological Effects:
3-chloro-N-cyclopentyl-4-{[1-(3-furylmethyl)-4-piperidinyl]oxy}benzamide has a range of biochemical and physiological effects, including increased levels of GABA in the brain, reduced activity of excitatory neurotransmitters, and altered patterns of neuronal firing. These effects can lead to changes in behavior, including reduced drug-seeking behavior and anticonvulsant effects.

Advantages and Limitations for Lab Experiments

One advantage of 3-chloro-N-cyclopentyl-4-{[1-(3-furylmethyl)-4-piperidinyl]oxy}benzamide is its potency and selectivity for GABA aminotransferase. This makes it a useful tool for studying the role of GABA in the brain and for developing new treatments for addiction and epilepsy. However, one limitation is that 3-chloro-N-cyclopentyl-4-{[1-(3-furylmethyl)-4-piperidinyl]oxy}benzamide is not selective for GABA aminotransferase in all tissues, which can lead to off-target effects.

Future Directions

There are several future directions for research on 3-chloro-N-cyclopentyl-4-{[1-(3-furylmethyl)-4-piperidinyl]oxy}benzamide, including:
1. Further studies on the potential therapeutic applications of 3-chloro-N-cyclopentyl-4-{[1-(3-furylmethyl)-4-piperidinyl]oxy}benzamide, particularly in the treatment of addiction and epilepsy.
2. Development of more selective inhibitors of GABA aminotransferase, which could reduce the risk of off-target effects.
3. Studies on the long-term effects of 3-chloro-N-cyclopentyl-4-{[1-(3-furylmethyl)-4-piperidinyl]oxy}benzamide on behavior and brain function.
4. Exploration of the potential use of 3-chloro-N-cyclopentyl-4-{[1-(3-furylmethyl)-4-piperidinyl]oxy}benzamide in combination with other drugs or therapies for addiction and epilepsy.
5. Investigation of the effects of 3-chloro-N-cyclopentyl-4-{[1-(3-furylmethyl)-4-piperidinyl]oxy}benzamide on other neurotransmitter systems in the brain.

Synthesis Methods

3-chloro-N-cyclopentyl-4-{[1-(3-furylmethyl)-4-piperidinyl]oxy}benzamide can be synthesized using a variety of methods, including solid-phase synthesis, solution-phase synthesis, and microwave-assisted synthesis. One common method involves the reaction of 3-chlorobenzoyl chloride with cyclopentylamine, followed by the addition of 1-(3-furylmethyl)-4-piperidinol and triethylamine. The resulting compound is then treated with sodium hydroxide to form 3-chloro-N-cyclopentyl-4-{[1-(3-furylmethyl)-4-piperidinyl]oxy}benzamide.

Scientific Research Applications

3-chloro-N-cyclopentyl-4-{[1-(3-furylmethyl)-4-piperidinyl]oxy}benzamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of addiction and epilepsy. In preclinical studies, 3-chloro-N-cyclopentyl-4-{[1-(3-furylmethyl)-4-piperidinyl]oxy}benzamide has been shown to reduce drug-seeking behavior in animal models of addiction, including cocaine and methamphetamine addiction. It has also been shown to have anticonvulsant effects in animal models of epilepsy, suggesting that it may be a promising treatment for this condition.

properties

IUPAC Name

3-chloro-N-cyclopentyl-4-[1-(furan-3-ylmethyl)piperidin-4-yl]oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN2O3/c23-20-13-17(22(26)24-18-3-1-2-4-18)5-6-21(20)28-19-7-10-25(11-8-19)14-16-9-12-27-15-16/h5-6,9,12-13,15,18-19H,1-4,7-8,10-11,14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZLLGSZHOGALC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC(=C(C=C2)OC3CCN(CC3)CC4=COC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-cyclopentyl-4-{[1-(3-furylmethyl)-4-piperidinyl]oxy}benzamide

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